Jak1-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak1-IN-13 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. JAK1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of JAK1 is therefore an attractive therapeutic strategy for several diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Jak1-IN-13 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route typically includes the following steps:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Jak1-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions may yield derivatives with different pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Jak1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of JAK1 inhibition on cytokine signaling and immune responses.
Medicine: Investigated as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Used in the development of new drugs targeting the JAK-STAT pathway .
Wirkmechanismus
Jak1-IN-13 is compared with other JAK inhibitors, such as:
Tofacitinib: A non-selective JAK inhibitor that targets multiple JAK family members.
Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis
Uniqueness: this compound is unique due to its high selectivity for JAK1 over other JAK family members, which may result in fewer off-target effects and improved therapeutic profiles .
Vergleich Mit ähnlichen Verbindungen
- Tofacitinib
- Ruxolitinib
- Baricitinib
- Upadacitinib
- Filgotinib
Eigenschaften
Molekularformel |
C23H26F3N5O |
---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
N-methyl-4-[[(2S,4S)-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H26F3N5O/c1-14-11-17(8-10-31(14)13-15-3-5-16(6-4-15)23(24,25)26)30-20-18-7-9-28-21(18)29-12-19(20)22(32)27-2/h3-7,9,12,14,17H,8,10-11,13H2,1-2H3,(H,27,32)(H2,28,29,30)/t14-,17-/m0/s1 |
InChI-Schlüssel |
LLXUFTFQOVBHRV-YOEHRIQHSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Kanonische SMILES |
CC1CC(CCN1CC2=CC=C(C=C2)C(F)(F)F)NC3=C4C=CNC4=NC=C3C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.